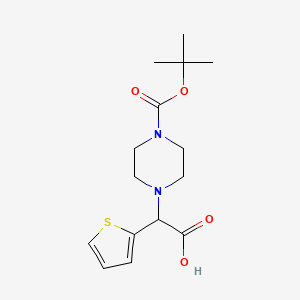

![molecular formula C14H13BrClNO B1333012 1-[1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-基]-2-氯乙酮 CAS No. 610274-24-3](/img/structure/B1333012.png)

1-[1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-基]-2-氯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

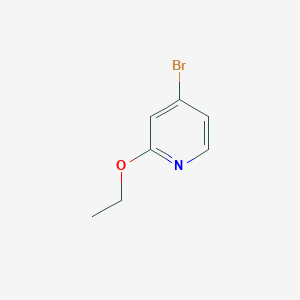

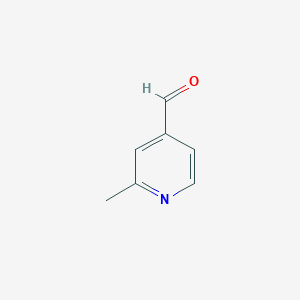

The compound "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as corrosion inhibitors.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a related penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method demonstrates the potential for efficient synthesis of complex pyrrole structures, which could be applicable to the synthesis of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" .

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is typically achieved through various spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction. Computational studies using density functional theory (DFT) can predict spectral and geometrical data, with high correlations found between experimental and predicted data. This approach would be relevant for analyzing the molecular structure of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including those that involve protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl group, for example, can be attached under phase transfer conditions and removed through a three-step, one-pot sequence. Such protecting group strategies could be employed in the chemical manipulation of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" to achieve desired modifications or to protect the molecule during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The electrochemical study of a related compound showed good inhibition efficiency on steel surfaces, indicating potential applications as corrosion inhibitors. The physical properties such as solubility, melting point, and boiling point would be determined by the specific substituents on the pyrrole ring. For "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone", these properties would need to be empirically determined .

科学研究应用

发光聚合物

- 合成与性质:含有 2,3,5,6-四芳基吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,其结构与本化合物的结构类似,表现出强烈的荧光和高量子产率。这些聚合物使用钯催化的 Suzuki 偶联合成,并溶于普通有机溶剂中 (Zhang & Tieke, 2008)。

缓蚀剂

- 缓蚀剂合成与表征:一种新的五取代吡咯衍生物(其结构与本化合物类似)已被合成,并已被证明可以通过阻断活性位点来抑制钢表面的腐蚀。这已使用各种光谱技术和电化学研究得到证实 (Louroubi et al., 2019)。

抗菌剂

- 抗菌活性:已经合成了与本化合物在结构上相关的吡咯衍生物并评估了它们的抗菌活性。这些化合物,特别是那些带有甲氧基的化合物,显示出显着的抗菌和抗真菌活性,这归因于杂环的存在 (Hublikar et al., 2019)。

光物理性质

- 新型稠合氧杂多环骨架的合成和性质:与本化合物相关的结构的化合物在二氯甲烷中表现出强烈的蓝色发射。这涉及吡咯稠合的二苯并[b,f][1,4]氧杂菲,它由六个稠合环组成,具有独特的光物理性质 (Petrovskii et al., 2017)。

吡咯衍生物合成

- 制备和生物活性研究:已经合成了与本化合物类似的各种吡咯衍生物并对其进行了表征。这些研究的重点是了解构效关系并探索潜在的生物活性 (Mahmoud, 2014)。

属性

IUPAC Name |

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO/c1-9-7-13(14(18)8-16)10(2)17(9)12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDXFQDOFWXRRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368321 |

Source

|

| Record name | 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone | |

CAS RN |

610274-24-3 |

Source

|

| Record name | 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)